Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a piperidine ring, and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine rings makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the following steps:
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Formation of the Piperidine Intermediate: : The piperidine ring can be synthesized through a reductive amination reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
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Carbamoylation: : The piperidine intermediate is then reacted with an isocyanate to form the carbamoyl derivative. This step often requires a base such as triethylamine to facilitate the reaction.
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring is introduced through a cyclization reaction, where the carbamoyl derivative undergoes intramolecular cyclization in the presence of a suitable catalyst or under thermal conditions.
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Esterification: : Finally, the tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the carbamoyl group, converting it to an amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure, featuring both piperidine and pyrrolidine rings, makes it a candidate for studying receptor interactions and enzyme inhibition. It can be used in the design of ligands for various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its ability to interact with biological macromolecules makes it a promising lead compound for drug discovery.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group, making it more hydrophobic and potentially altering its biological activity.
Uniqueness
Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This balance can enhance its ability to interact with a wide range of biological targets, making it a versatile compound in both research and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Biological Activity
Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure, molecular properties, and synthesis will also be discussed.
Chemical Structure and Properties
- Molecular Formula: C16H29N3O3
- Molecular Weight: 311.41 g/mol
- CAS Number: 1423027-93-3
The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a piperidinylmethyl carbamate moiety. This structural arrangement is hypothesized to enhance its biological activity by improving solubility and bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes:
- Neuroprotective Effects:
- Anti-inflammatory Properties:
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
Activity | Effect | Reference |
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CDK2 Inhibition | Significant reduction in activity | |
Neuroprotection | Moderate protective effect in vitro | |
Anti-inflammatory | Decrease in TNF-α levels |
Case Studies
Several studies have explored the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Models:
- Cancer Cell Lines:
Properties
IUPAC Name |
tert-butyl 2-(piperidin-3-ylmethylcarbamoyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(19)14(20)18-11-12-6-4-8-17-10-12/h12-13,17H,4-11H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSGLHDTRSXMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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